4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide
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Overview
Description
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide is a chemical compound with the molecular formula C15H15BrN2O2 It is characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a methoxyphenylmethylamino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide typically involves a multi-step process. One common method includes the following steps:
Amination: The methoxyphenylmethylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-2-nitrobenzamide with 4-methoxybenzylamine under suitable conditions, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and methoxy groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-{(3-bromobenzoyl)aminomethyl}benzamide
- 4-Bromo-2-methoxyaniline
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
Uniqueness
4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
832114-31-5 |
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Molecular Formula |
C15H15BrN2O2 |
Molecular Weight |
335.20 g/mol |
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methylamino]benzamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-8-11(16)4-7-13(14)15(17)19/h2-8,18H,9H2,1H3,(H2,17,19) |
InChI Key |
NJJYAAZZLPOUJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)C(=O)N |
Origin of Product |
United States |
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